molecular formula C11H10ClNO2 B13201500 [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13201500
M. Wt: 223.65 g/mol
InChI Key: LLDPVYAOXRMGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: is an organic compound that belongs to the oxazole family This compound features a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the oxazole ring or the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Materials Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: can be compared to other oxazole derivatives such as [2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol and [2-(3-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.

Uniqueness:

  • The presence of the 3-chlorophenyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity. This specific substitution pattern can influence the compound’s binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[2-(3-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

LLDPVYAOXRMGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.